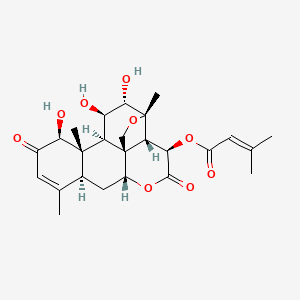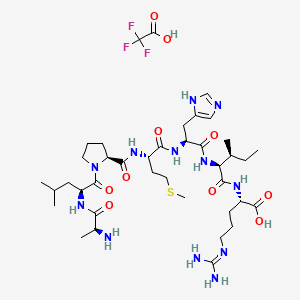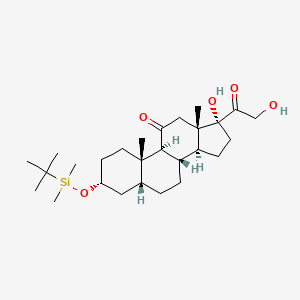
(S)-Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride
Descripción general
Descripción
(S)-Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, also known as S-MAMH, is an organic compound that is used in a variety of applications in scientific research. It is a derivative of the amino acid L-methionine and is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules. This compound has become increasingly popular in recent years due to its wide range of applications, including as a catalyst for reactions, as a chiral ligand for asymmetric synthesis, and as a biologically active molecule.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A key application of (S)-Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, commonly known as Pregabalin, is its enantioselective synthesis. This synthesis involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium catalyst, leading to high purity and yield of Pregabalin (Burk et al., 2003).
Chemical Development for Anticonvulsants
(S)-Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride has been developed for use as an anticonvulsant. The development of its manufacturing process, involving chiral alkylation and resolution techniques, exemplifies its relevance in medical chemistry (Hoekstra et al., 1997).
Recycling of the Enantiomer
A novel approach to valorize waste Pregabalin enantiomer involves its conversion to (S)-(−)-3-cyano-5-methylhexanoic acid. This method showcases a sustainable and efficient recycling of the undesired enantiomer of Pregabalin (Zagami et al., 2012).
Synthesis Optimization
Optimization of the synthesis stages of S-pregabalin has been aimed at using environmentally friendly reagents and solvents, and achieving higher yield and purity of the product, indicating its significance in green chemistry (Mansoori et al., 2019).
Solubility Studies
Research on the solubility of (S)-Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride in various solvent mixtures highlights its relevance in pharmaceutical formulations and drug delivery systems (Cogoni et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of (S)-Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, also known as (S)-Pregabalin Methyl Ester, is the α2-δ subunit of voltage-gated calcium channels . These channels are widely distributed throughout the central and peripheral nervous systems .
Mode of Action
(S)-Pregabalin Methyl Ester selectively binds with high affinity to the α2-δ subunit of voltage-gated calcium channels . This binding modulates calcium influx in presynaptic nerve terminals, reducing the excessive release of several excitatory neurotransmitters .
Biochemical Pathways
It’s known that the compound’s action on the α2-δ subunit of voltage-gated calcium channels can influence various cellular processes, including neurotransmission and neuron excitability .
Pharmacokinetics
It’s known that similar compounds, such as pregabalin, are rapidly absorbed in the body and widely distributed in various tissues . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, are areas of ongoing research.
Result of Action
The molecular and cellular effects of (S)-Pregabalin Methyl Ester’s action primarily involve the modulation of neurotransmitter release. By binding to the α2-δ subunit of voltage-gated calcium channels, the compound can reduce the release of excitatory neurotransmitters, potentially leading to a decrease in neuronal excitability .
Propiedades
IUPAC Name |
methyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)4-8(6-10)5-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNJFRLJTFCGSL-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669832 | |
| Record name | Methyl (3S)-3-(aminomethyl)-5-methylhexanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride | |
CAS RN |
714230-22-5 | |
| Record name | Pregabalin methyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714230225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (3S)-3-(aminomethyl)-5-methylhexanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREGABALIN METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4HJF4CAD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C]](/img/no-structure.png)





![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)

